Enhanced Hydrogen-Bond Acceptor Capacity Relative to the Unsubstituted Benzamide Analog
The target compound possesses seven hydrogen-bond acceptor (HBA) sites due to its 3,4-dimethoxybenzamide moiety, compared to only four HBA sites in the simplest analog N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, which lacks methoxy substituents on the benzamide ring [1]. This difference of three additional HBA sites can significantly influence solubility, permeability, and target binding interactions .
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 7 HBA (PubChem computed) |
| Comparator Or Baseline | N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide: 4 HBA |
| Quantified Difference | +3 HBA sites (75% increase) |
| Conditions | Computed descriptor; PubChem Cactvs 3.4.8.24 / ChemDiv datasheet |
Why This Matters
HBA count directly affects predicted oral bioavailability (Lipinski Rule of 5) and target engagement potential; a 3-unit difference is substantial for fragment-based or HTS triage decisions.
- [1] PubChem. Compound Summary for CID 26773473. Computed Properties: Hydrogen Bond Acceptor Count. National Center for Biotechnology Information. Accessed May 2026. View Source
